molecular formula C11H15N3O2 B1298229 5-Amino-2-morpholin-4-yl-benzamide CAS No. 50891-32-2

5-Amino-2-morpholin-4-yl-benzamide

Cat. No.: B1298229
CAS No.: 50891-32-2
M. Wt: 221.26 g/mol
InChI Key: SONGFFCXIADOFS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-morpholin-4-yl-benzamide can be achieved through various methods. One common approach involves the reaction of 2-amino-5-nitrobenzamide with morpholine under specific conditions. The nitro group is reduced to an amino group, resulting in the formation of the desired compound. This reaction typically requires a reducing agent such as hydrogen gas in the presence of a palladium catalyst .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and scale-up processes apply. These methods would involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 5-Amino-2-morpholin-4-yl-benzamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group in precursor compounds can be reduced to form the amino group.

    Substitution: The benzamide moiety can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups onto the benzamide moiety .

Scientific Research Applications

5-Amino-2-morpholin-4-yl-benzamide has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 5-Amino-2-morpholin-4-yl-benzamide is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its combination of an amino group, morpholine ring, and benzamide moiety makes it a versatile compound for various research applications.

Properties

IUPAC Name

5-amino-2-morpholin-4-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c12-8-1-2-10(9(7-8)11(13)15)14-3-5-16-6-4-14/h1-2,7H,3-6,12H2,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SONGFFCXIADOFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60358453
Record name 5-Amino-2-morpholin-4-yl-benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60358453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50891-32-2
Record name 5-Amino-2-morpholin-4-yl-benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60358453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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